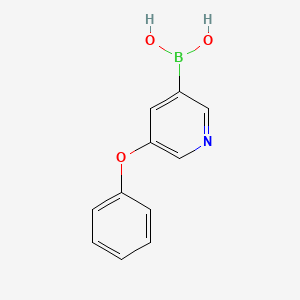

(5-Phenoxypyridin-3-yl)boronic acid

説明

特性

IUPAC Name |

(5-phenoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGLMPPRPDSZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694926 | |

| Record name | (5-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850991-33-2 | |

| Record name | (5-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Palladium-Catalyzed Borylation of Halogenated Pyridines

This is the most common and versatile method for preparing (5-Phenoxypyridin-3-yl)boronic acid. The process involves:

- Starting from 5-phenoxypyridin-3-yl bromide or iodide as the substrate.

- Using bis(pinacolato)diboron or similar diboron reagents as the boron source.

- Employing palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or dimethoxyethane (DME) with a base such as potassium carbonate.

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(PPh3)4 (0.05 equiv) |

| Boron reagent | Bis(pinacolato)diboron (1.5 equiv) |

| Base | K2CO3 (1.5 equiv) |

| Solvent | DME/H2O mixture |

| Temperature | 80–95 °C |

| Reaction time | 4–18 hours |

After completion, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the boronic acid product with yields typically ranging from 40% to 70% depending on substrate and conditions.

Lithium-Halogen Exchange Followed by Electrophilic Borylation

Another approach involves:

- Treating the halogenated 5-phenoxypyridin-3-yl precursor with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the aryllithium intermediate.

- Quenching this intermediate with trialkyl borate esters (e.g., trimethyl borate).

- Acidic hydrolysis to afford the boronic acid.

This method allows direct installation of the boronic acid group but requires careful temperature control (typically −78 °C) and anhydrous conditions to avoid side reactions. Yields can be moderate and are sensitive to the nature of the substituents on the pyridine ring.

Transmetalation from Organostannanes or Organosilanes

- Organostannane or organosilane derivatives of 5-phenoxypyridin-3-yl can be transmetallated with boron halides (e.g., BBr3).

- Subsequent acidic hydrolysis yields the boronic acid.

- This method is less common due to toxicity of organostannanes and the need for specialized reagents but can be useful for certain substitution patterns.

Direct C–H Borylation

- Transition metal catalysts such as iridium or rhodium complexes can catalyze the direct borylation of C–H bonds on the pyridine ring.

- Diboron reagents are used as boron sources.

- This method offers atom economy and avoids pre-functionalization but often requires expensive catalysts and may have regioselectivity challenges on heteroaromatic systems.

Representative Experimental Data and Yields

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed borylation | 5-Phenoxypyridin-3-yl bromide | Pd(PPh3)4, B2pin2, K2CO3, DME/H2O, 95 °C, 4 h | 49–65 | Most widely used, scalable |

| Lithium-halogen exchange | 5-Phenoxypyridin-3-yl bromide | n-BuLi, B(OMe)3, −78 °C, acidic workup | 40–55 | Requires low temp, moisture sensitive |

| Transmetalation from stannane | 5-Phenoxypyridin-3-yl stannane | BBr3, acidic hydrolysis | 35–50 | Less common, toxic reagents involved |

| Direct C–H borylation | 5-Phenoxypyridine | Ir catalyst, B2pin2, elevated temp | Variable | Emerging method, regioselectivity issues |

Key Research Findings and Considerations

- The palladium-catalyzed borylation of halogenated pyridines remains the gold standard due to its reliability, moderate to good yields, and operational simplicity.

- The choice of halogen (Br or I) on the pyridine ring affects the reaction rate and yield, with iodides generally being more reactive but less stable and more expensive.

- Bases such as potassium carbonate are preferred for their mildness and compatibility with aqueous co-solvents.

- The lithium-halogen exchange method offers a direct route but is less practical for large-scale synthesis due to sensitivity to moisture and temperature.

- Direct C–H borylation is promising for late-stage functionalization but requires further optimization for heteroaryl systems like 5-phenoxypyridin-3-yl derivatives.

- Purification typically involves silica gel chromatography, and the final boronic acid is often isolated as a white solid with high purity.

化学反応の分析

Types of Reactions: (5-Phenoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol or quinone derivatives.

Substitution: Substituted pyridine derivatives.

科学的研究の応用

Reaction Conditions for Synthesis

| Reaction | Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura coupling | 80°C in dioxane with potassium acetate | 53% |

| Boronate ester formation | Microwave-assisted reaction with palladium catalyst | 8% |

These conditions highlight the compound's versatility in synthetic applications, allowing for the generation of complex organic molecules.

Organic Synthesis

(5-Phenoxypyridin-3-yl)boronic acid serves as a key intermediate in synthesizing various organic compounds. Its ability to undergo cross-coupling reactions makes it invaluable in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has demonstrated potential as a scaffold for developing boron-containing drugs. Its mechanism of action involves reversible covalent bonding with biological targets, particularly proteins and enzymes. This property is exploited in designing enzyme inhibitors and therapeutic agents.

Case Study : A study highlighted the use of boronic acids in developing proteasome inhibitors for cancer treatment. The compound's ability to inhibit cell cycle progression at the G2/M phase was noted, indicating its potential as an anticancer agent .

Research has shown that this compound can interact with diols, enhancing its utility in biological systems. This interaction is crucial for designing glucose-responsive materials and sensors.

Table of Biological Activities

| Activity Type | Target | Mechanism |

|---|---|---|

| Anticancer | Cancer Cells | Inhibition of cell cycle progression |

| Antibacterial | Resistant Bacteria | Covalent binding to β-lactamases |

The compound's ability to bind reversibly to sugars and other biomolecules opens avenues for diagnostic applications and targeted drug delivery systems .

Material Science

In material science, this compound is utilized in producing advanced materials such as polymers and electronic devices due to its unique electronic properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

作用機序

The mechanism of action of (5-Phenoxypyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophilic groups in proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other therapeutic agents . Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions is attributed to the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst, facilitating the formation of carbon-carbon bonds .

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine substituents (e.g., 5-Fluoro-2-methoxypyridine-4-boronic acid) lower pKa values, enhancing boronic acid reactivity under physiological conditions .

- Solubility : Hydrophilic groups like methoxymethyl (e.g., in CAS 200204-95-1) improve aqueous solubility, critical for in vitro assays .

- Steric Effects: Bulky substituents (e.g., phenoxy in the target compound) may reduce binding affinity to enzymes or increase selectivity for specific targets .

Anticancer Activity

Boronic acids with aromatic systems demonstrate antiproliferative effects. Notable examples from the evidence:

Protease Inhibition

Boronic acids are potent protease inhibitors due to their ability to form reversible covalent bonds with catalytic serine residues. FL-166, a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro with a Ki of 40 nM . The phenoxy group in the target compound may similarly enhance interactions with hydrophobic enzyme pockets, though its efficacy would depend on substituent positioning and electronic effects.

Physicochemical Properties

pKa and Reactivity

The pKa of boronic acids dictates their ionization state and binding capacity. For example:

- 3-AcPBA and 4-MCPBA : High pKa (~9–10), limiting utility at physiological pH .

- Fluoro-substituted analogs : Lower pKa (~7–8), enabling effective diol binding in physiological conditions .

This could reduce glucose-binding affinity but improve stability in acidic environments .

Solubility and Stability

- Esterification : Like phenylboronic acid (), the target compound may form boronic esters with diols, a property exploitable in drug delivery or sensing applications .

生物活性

(5-Phenoxypyridin-3-yl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various applications, and relevant case studies.

This compound has the chemical formula C₁₁H₁₀BNO₃ and is classified as a boronic acid. Its structure includes a pyridine ring substituted with a phenoxy group, which contributes to its reactivity and potential biological interactions. The compound is known for its stability and ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. For instance, a study evaluated its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibited an IC₅₀ value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating potent anticancer properties while showing low toxicity towards healthy cells .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It demonstrated moderate acetylcholinesterase activity (IC₅₀: 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC₅₀: 3.12 µg/mL). Furthermore, it effectively inhibited urease (IC₅₀: 1.10 µg/mL) and tyrosinase (IC₅₀: 11.52 µg/mL), suggesting its potential in treating conditions related to these enzymes .

Antibacterial and Antioxidant Activities

The compound has shown promising antibacterial properties against strains such as Escherichia coli, with effective concentrations around 6.50 mg/mL. Additionally, it exhibited strong antioxidant activity, with IC₅₀ values of 0.11 µg/mL for ABTS radical scavenging and 0.14 µg/mL for DPPH free radical scavenging assays . These properties indicate its potential use in formulations aimed at combating oxidative stress and bacterial infections.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Interaction with Insulin : Computational studies suggest that boronic acids can bind to insulin, potentially influencing glucose metabolism and offering therapeutic avenues for diabetes management .

- Enzyme Binding : The reversible binding capability of boronic acids allows them to inhibit enzymes effectively by forming covalent bonds with active site residues, affecting their catalytic activity.

Study on Anticancer Efficacy

A significant study explored the anticancer effects of this compound derivatives, revealing that modifications to the boronic acid structure could enhance selectivity and potency against specific cancer types. The study concluded that certain derivatives exhibited superior growth suppression in renal cancer models compared to traditional chemotherapeutics .

Enzyme Inhibition Research

Research evaluating the enzyme inhibition profile of various boronic acids found that this compound derivatives displayed promising results in inhibiting cholinesterases and urease, suggesting potential applications in neurodegenerative diseases and gastric disorders .

Summary of Biological Activities

| Activity Type | IC₅₀ Value | Remarks |

|---|---|---|

| Anticancer | 18.76 µg/mL (MCF-7) | Potent against breast cancer cell line |

| Acetylcholinesterase Inhibition | 115.63 µg/mL | Moderate inhibition |

| Butyrylcholinesterase Inhibition | 3.12 µg/mL | High inhibition |

| Urease Inhibition | 1.10 µg/mL | Effective inhibitor |

| Tyrosinase Inhibition | 11.52 µg/mL | Significant activity |

| Antioxidant Activity | ABTS: 0.11 µg/mL | Strong radical scavenging |

| Antibacterial Activity | Effective at 6.50 mg/mL | Active against E. coli |

Q & A

Basic: What synthetic protocols are recommended for synthesizing (5-Phenoxypyridin-3-yl)boronic acid, and how can purity be optimized?

Answer:

A one-step Suzuki-Miyaura cross-coupling reaction is commonly employed, utilizing palladium catalysts to couple pyridinylboronic acids with aryl halides or triflates . For purity optimization, post-synthetic purification via column chromatography (using silica gel) is recommended. Analytical validation using high-sensitivity LC-MS/MS in Multiple Reaction Monitoring (MRM) mode ensures trace impurities (e.g., residual boronic acids) are quantified below 1 ppm, adhering to ICH guidelines . Recrystallization in anhydrous solvents like THF or DCM can further enhance crystallinity and reduce byproducts .

Advanced: How can researchers resolve contradictory data in anticancer activity assays of this compound derivatives?

Answer:

Contradictions in potency may arise from assay-specific variables:

- Cell Line Variability: Test across multiple cancer cell lines (e.g., glioblastoma vs. breast cancer) to assess tissue-specific effects .

- Binding Kinetics: Use stopped-flow fluorescence to measure on/off rates (e.g., kon values for diol-binding interactions), as slow equilibration may skew IC50 results .

- Secondary Interactions: Surface plasmon resonance (SPR) can identify non-specific binding with glycoproteins or serum albumin, which may mask true activity .

- Buffer Optimization: Adjust pH (7.4–9.0) and ionic strength to stabilize the boronic acid-diol complex, minimizing false negatives .

Analytical: Which advanced techniques are suitable for quantifying trace impurities in this compound?

Answer:

Triple quadrupole LC-MS/MS in MRM mode provides high sensitivity (LOD < 0.1 ppm) for detecting underivatized boronic acid impurities. Key parameters:

- Column: C18 reverse-phase with 0.1% formic acid in water/acetonitrile mobile phase.

- Ionization: ESI-negative mode for boronate adducts .

- Validation: Follow ICH Q2(R1) for linearity (R² > 0.995), accuracy (90–110%), and robustness against pH/temperature shifts .

Biochemical: How do secondary interactions affect the selectivity of this compound in glycoprotein studies?

Answer:

Non-specific interactions (e.g., hydrophobic or electrostatic) with non-glycosylated proteins can reduce selectivity. Mitigation strategies:

- SPR Screening: Use carboxymethyl dextran-coated gold substrates to immobilize AECPBA derivatives, isolating glycoprotein binding events .

- Buffer Additives: Include 0.01% Tween-20 to block hydrophobic interactions or high-salt buffers (150 mM NaCl) to minimize electrostatic interference .

- Competitive Elution: Apply 50 mM sorbitol in borate buffer (pH 8.5) to displace weakly bound proteins .

Kinetic Studies: What methodologies determine the binding kinetics of this compound with diols?

Answer:

Stopped-flow fluorescence is ideal for measuring kon/koff rates (seconds to minutes):

- Fluorescent Probes: Pair with isoquinolinylboronic acid derivatives; monitor λex/λem at 320/420 nm .

- Data Fitting: Use pseudo-first-order kinetics for sugar concentrations >10× boronic acid. Reported kon values follow D-fructose > D-tagatose > D-glucose, correlating with thermodynamic affinity .

- pH Dependence: Conduct experiments at physiological pH (7.4) to mimic in vivo conditions .

Structural Analysis: How does the 5-phenoxy group influence the boronic acid moiety’s electronic properties?

Answer:

The electron-donating phenoxy group at the 5-position increases the pyridine ring’s electron density, stabilizing the boronic acid’s trigonal planar sp² state. This enhances Lewis acidity (lower pKa ~7.2), facilitating diol binding at neutral pH . Computational DFT studies (B3LYP/6-31G*) show a 0.3 eV reduction in LUMO energy, improving electrophilicity for nucleophilic attack in Suzuki couplings .

Computational: Which approaches predict binding affinity of derivatives with biological targets?

Answer:

- Docking Simulations: Use AutoDock Vina with crystal structures (e.g., proteasome β5 subunit for cancer targets) to model boronate ester formation .

- MD Simulations: GROMACS with CHARMM36 force field assesses stability of boronic acid-diol complexes over 100 ns trajectories .

- QSAR Models: Apply Hammett σ constants to correlate substituent effects (e.g., methoxy vs. fluoro) with IC50 values .

Thermal Stability: What factors affect thermal stability during storage?

Answer:

- Degradation Pathways: Thermogravimetric analysis (TGA) under N2 reveals decomposition onset at 180°C, with boroxine formation above 100°C .

- Storage: Anhydrous conditions (desiccator, P2O5) at 0–4°C prevent hydrolysis. Avoid prolonged exposure to >40°C .

- Stabilizers: Co-crystallize with 1,2-diols (e.g., mannitol) to reduce boronic acid reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。